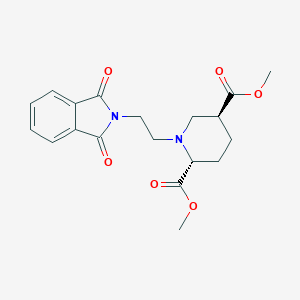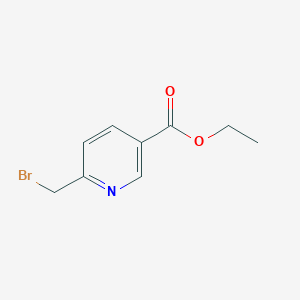
Ethyl 6-(bromomethyl)nicotinate
Descripción general
Descripción
Ethyl 6-(bromomethyl)nicotinate is a chemical compound with the CAS Number: 178264-57-8 . It has a molecular weight of 244.09 and its IUPAC name is ethyl 6-(bromomethyl)nicotinate .
Synthesis Analysis
A visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was effectively conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator, leading to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .Molecular Structure Analysis
The InChI code for Ethyl 6-(bromomethyl)nicotinate is 1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 6-(bromomethyl)nicotinate is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Ethyl 6-(bromomethyl)nicotinate is used in the synthesis of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate . This compound is a valuable building block in a wide array of chemical transformations .
- Methods of Application or Experimental Procedures: The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate . This reaction is conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator .
- Results or Outcomes: The reaction leads to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in a good yield of 76% . This procedure achieved a 46% improvement in yield compared to the previous method .
Synthesis and Functional Group Manipulations
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Ethyl 6-(bromomethyl)nicotinate is used in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers . These compounds are valuable building blocks in a wide array of chemical transformations .
- Methods of Application or Experimental Procedures: The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate . This reaction is conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator . The resulting product is then used in a Williamson reaction with some dihydroxy arenes .
- Results or Outcomes: The reaction leads to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in a good yield of 76% . This procedure achieved a 46% improvement in yield compared to the previous method . The resulting product was then successfully used in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers .
Synthesis of Symmetrical 2-Quinolylmethoxyphenyl-Containing Diethers
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Ethyl 6-(bromomethyl)nicotinate is used in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers . These compounds are valuable building blocks in a wide array of chemical transformations .
- Methods of Application or Experimental Procedures: The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate . This reaction is conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator . The resulting product is then used in a Williamson reaction with some dihydroxy arenes .
- Results or Outcomes: The reaction leads to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in a good yield of 76% . This procedure achieved a 46% improvement in yield compared to the previous method . The resulting product was then successfully used in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers .
Safety And Hazards
Ethyl 6-(bromomethyl)nicotinate is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .
Propiedades
IUPAC Name |
ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVLWROJDKJMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623917 | |
| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(bromomethyl)nicotinate | |
CAS RN |
178264-57-8 | |
| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)
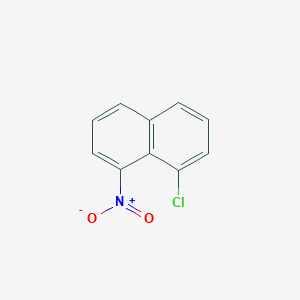
![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)



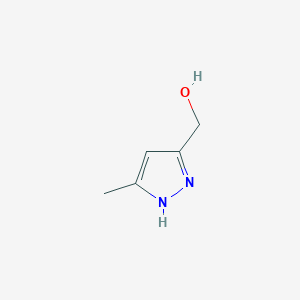
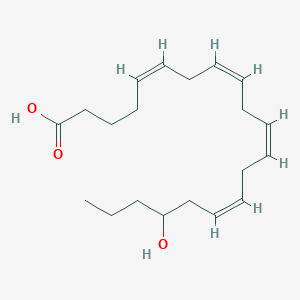


![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)
